molecular formula C19H18N4O3S B2597717 (E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1799265-91-0

(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2597717
CAS No.: 1799265-91-0
M. Wt: 382.44
InChI Key: FZOHYLYIYIVTNB-RIYZIHGNSA-N
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Description

(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound featuring a furan ring, an imidazo[1,2-b]pyrazole moiety, and a phenylethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions

    Imidazo[1,2-b]pyrazole Core Synthesis: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated imidazo[1,2-b]pyrazole intermediate.

    Phenylethenesulfonamide Group Addition: The final step involves the reaction of the intermediate with phenylethenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced to form dihydroimidazo[1,2-b]pyrazole derivatives.

    Substitution: The phenylethenesulfonamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted phenylethenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its imidazo[1,2-b]pyrazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it a valuable component in the design of high-performance materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives: These compounds also contain a furan ring and exhibit similar biological activities.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives: These compounds are used in organic electronics and have similar electronic properties.

Uniqueness

(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is unique due to its combination of a furan ring, an imidazo[1,2-b]pyrazole core, and a phenylethenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)20-9-10-22-11-12-23-19(22)15-17(21-23)18-7-4-13-26-18/h1-8,11-15,20H,9-10H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOHYLYIYIVTNB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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